REACTION_CXSMILES
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I[CH2:2][CH3:3].[CH2:4]1[O:8][C:7]2[CH:9]=[C:10]([OH:13])[CH:11]=[CH:12][C:6]=2[O:5]1>>[CH2:2]([O:13][C:10]1[CH:11]=[CH:12][C:6]2[O:5][CH2:4][O:8][C:7]=2[CH:9]=1)[CH3:3]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
ICC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC2=C(OCO2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |